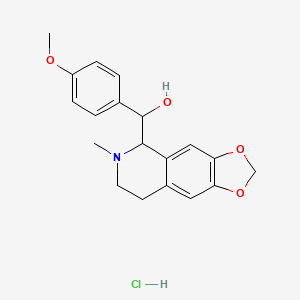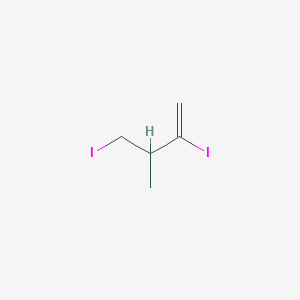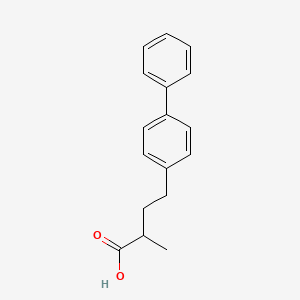
Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate is a complex organic compound with the molecular formula C14H27N3O10. It is known for its chelating properties, which make it useful in various scientific and industrial applications. The compound consists of an ethylenediaminetetraacetate (EDTA) core, which is a well-known chelating agent, surrounded by four bis(2-hydroxyethyl)ammonium groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with bis(2-hydroxyethyl)amine. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the complete formation of the desired product. The general reaction can be represented as follows:
EDTA+4(bis(2-hydroxyethyl)amine)→Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with pH control systems. The reaction mixture is typically heated to accelerate the reaction rate, and the product is purified through crystallization or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate can undergo various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the primary reason for its use in various applications.
Substitution Reactions: The hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents. The reaction typically occurs in aqueous solutions at neutral or slightly basic pH.
Substitution: Reagents like alkyl halides or acyl chlorides can be used to modify the hydroxyl groups under mild conditions.
Major Products Formed
Chelation: Metal-EDTA complexes, which are highly stable and soluble in water.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate is used as a chelating agent to sequester metal ions in solution. This property is particularly useful in analytical chemistry for titrations and in the purification of metal-containing compounds.
Biology
In biological research, the compound is used to remove metal ions from biological samples, which can interfere with enzymatic reactions and other biochemical processes. It is also used in buffer solutions to maintain the stability of proteins and nucleic acids.
Medicine
In medicine, it is used in formulations to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body. It is also used in some diagnostic procedures to stabilize metal ions in biological samples.
Industry
Industrially, the compound is used in water treatment processes to remove metal ions that can cause scaling and corrosion in pipes and machinery. It is also used in the textile and paper industries to improve the quality of products by removing metal contaminants.
作用機序
The primary mechanism of action of Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate is its ability to chelate metal ions. The ethylenediaminetetraacetate core has multiple binding sites that can coordinate with metal ions, forming stable, water-soluble complexes. This chelation process prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing the system in which they are present.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): The parent compound, which lacks the bis(2-hydroxyethyl)ammonium groups.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a similar structure but with an additional amine group.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer binding sites.
Uniqueness
Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate is unique due to the presence of the bis(2-hydroxyethyl)ammonium groups, which enhance its solubility in water and its ability to form stable complexes with a wider range of metal ions compared to its parent compound, EDTA. This makes it particularly useful in applications where high solubility and strong chelation are required.
特性
CAS番号 |
60816-64-0 |
|---|---|
分子式 |
C14H27N3O10 |
分子量 |
397.38 g/mol |
IUPAC名 |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H16N2O8.C4H11NO2/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;6-3-1-5-2-4-7/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);5-7H,1-4H2 |
InChIキー |
HFYFQWAWAXTQMX-UHFFFAOYSA-N |
正規SMILES |
C(CO)NCCO.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
関連するCAS |
60816-64-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




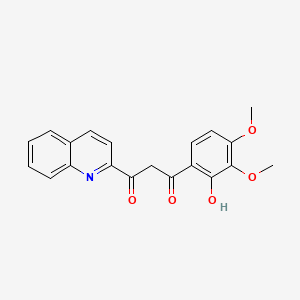


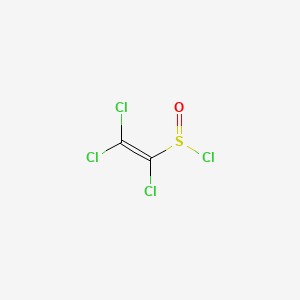
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B12811078.png)
![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)
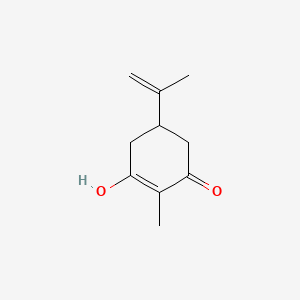
![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)

